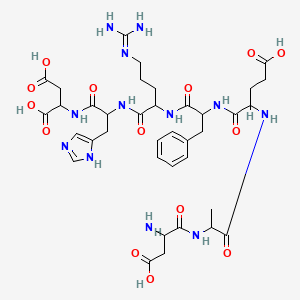
H-DL-Asp-DL-Ala-DL-Glu-DL-Phe-DL-Arg-DL-His-DL-Asp-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-DL-Asp-DL-Ala-DL-Glu-DL-Phe-DL-Arg-DL-His-DL-Asp-OH” is a synthetic peptide composed of eight amino acids: aspartic acid, alanine, glutamic acid, phenylalanine, arginine, histidine, and aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Asp-DL-Ala-DL-Glu-DL-Phe-DL-Arg-DL-His-DL-Asp-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, aspartic acid, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, alanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glutamic acid, phenylalanine, arginine, histidine, and aspartic acid).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error.
Chemical Reactions Analysis
Types of Reactions
The peptide “H-DL-Asp-DL-Ala-DL-Glu-DL-Phe-DL-Arg-DL-His-DL-Asp-OH” can undergo various chemical reactions, including:
Oxidation: The oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: The reduction of disulfide bonds, if present, to free thiol groups.
Substitution: Nucleophilic substitution reactions involving the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield free thiol groups.
Scientific Research Applications
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.
Biology
In biological research, this peptide may be used to investigate protein-protein interactions, cellular uptake mechanisms, and the effects of specific amino acid sequences on biological activity.
Medicine
In medicine, this peptide could be explored for its potential therapeutic applications, such as in drug delivery systems or as a component of vaccines.
Industry
In industrial applications, this peptide may be used in the development of biosensors, biocatalysts, or as a component in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of “H-DL-Asp-DL-Ala-DL-Glu-DL-Phe-DL-Arg-DL-His-DL-Asp-OH” depends on its specific application. For example, if used as a drug delivery system, the peptide may interact with cellular receptors to facilitate the uptake of the attached drug. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
H-DL-Asp-DL-Ala-DL-Glu-DL-Phe-DL-Arg-DL-His-DL-Glu-OH: Similar peptide with a different terminal amino acid.
H-DL-Asp-DL-Ala-DL-Glu-DL-Phe-DL-Arg-DL-His-DL-Lys-OH: Similar peptide with lysine instead of aspartic acid at the terminal position.
Properties
Molecular Formula |
C37H52N12O14 |
|---|---|
Molecular Weight |
888.9 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C37H52N12O14/c1-18(44-31(57)21(38)14-28(52)53)30(56)45-23(9-10-27(50)51)33(59)47-24(12-19-6-3-2-4-7-19)34(60)46-22(8-5-11-42-37(39)40)32(58)48-25(13-20-16-41-17-43-20)35(61)49-26(36(62)63)15-29(54)55/h2-4,6-7,16-18,21-26H,5,8-15,38H2,1H3,(H,41,43)(H,44,57)(H,45,56)(H,46,60)(H,47,59)(H,48,58)(H,49,61)(H,50,51)(H,52,53)(H,54,55)(H,62,63)(H4,39,40,42) |
InChI Key |
NAXHRWJOLGQQHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


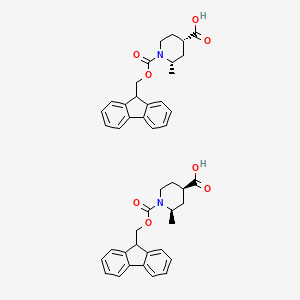
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12297763.png)
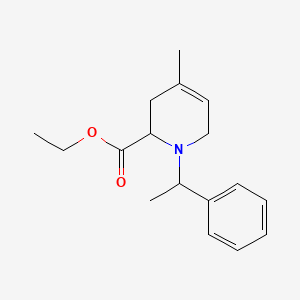
![2-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B12297771.png)
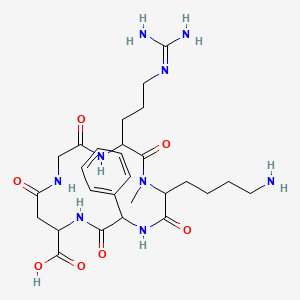
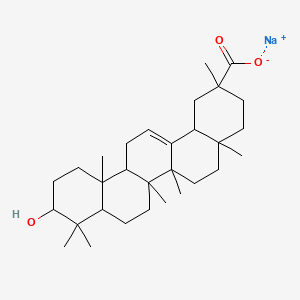
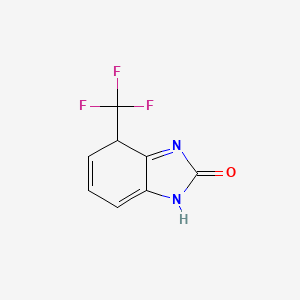
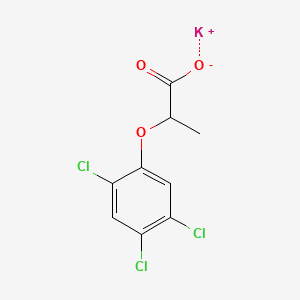
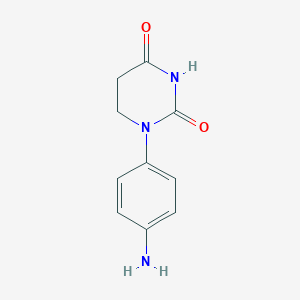
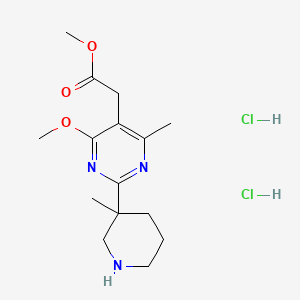
![1,1,10a,12a-tetramethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium;diiodide](/img/structure/B12297809.png)
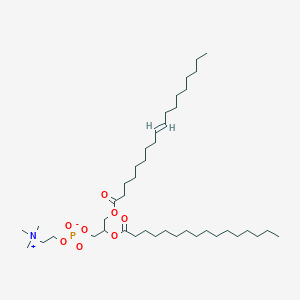
![N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12297816.png)

